![molecular formula C22H25FN2O B7501162 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone, also known as LY-294,002 hydrochloride, is a selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K by LY-294,002 hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Mecanismo De Acción
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride selectively inhibits the activity of PI3K by binding to its ATP-binding site. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer. In addition, it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases. 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride is a highly selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which should be taken into consideration when interpreting the results.
List of
Direcciones Futuras
1. Combination therapy: 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to enhance the efficacy of other anticancer agents such as chemotherapy and radiation therapy. Future studies could investigate the potential of combination therapy with 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride and other agents in cancer treatment.
2. Targeting specific PI3K isoforms: There are several isoforms of PI3K, each with distinct functions and expression patterns. Future studies could investigate the potential of targeting specific PI3K isoforms with selective inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.
3. Development of new PI3K inhibitors: Despite its potency and selectivity, 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has some limitations such as poor solubility and bioavailability. Future studies could focus on developing new PI3K inhibitors with improved pharmacokinetic properties.
4. Mechanisms of resistance: Resistance to PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride can develop in cancer cells. Future studies could investigate the mechanisms of resistance and develop strategies to overcome it.
5. Other therapeutic applications: In addition to cancer and inflammation, PI3K is involved in various other diseases such as diabetes and cardiovascular diseases. Future studies could investigate the potential of PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride in these diseases.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride involves several steps, including the reaction of 4-fluorobenzylamine with 2-cyclohexen-1-one to form 4-fluorobenzylidene-2-cyclohexen-1-one, followed by the reaction of this intermediate with piperidine to form 1-(4-fluorobenzyl)-4-piperidinone. The final step involves the reaction of 1-(4-fluorobenzyl)-4-piperidinone with 3,4-dihydroquinoline in the presence of sodium borohydride to form 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, PI3K is often overactivated, leading to increased cell proliferation and survival. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer, including breast, lung, and prostate cancer.
In inflammation, PI3K plays a crucial role in the activation of immune cells and the production of inflammatory cytokines. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to reduce inflammation and improve outcomes in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-20-9-7-17(8-10-20)16-24-14-11-19(12-15-24)22(26)25-13-3-5-18-4-1-2-6-21(18)25/h1-2,4,6-10,19H,3,5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYENLEXRQMQWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

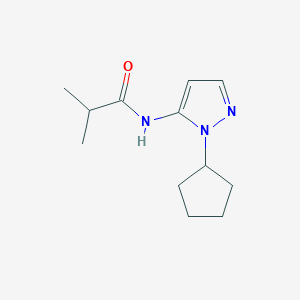
![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
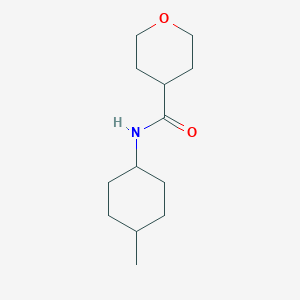
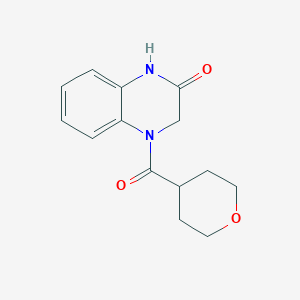
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
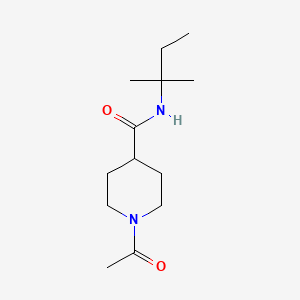
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
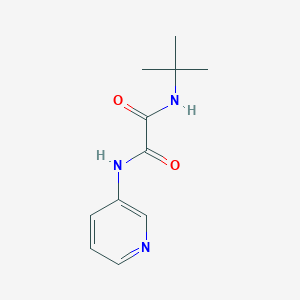
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)